molecular formula C10H14N2O5 B11774595 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate

1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate

Cat. No.: B11774595
M. Wt: 242.23 g/mol
InChI Key: ZMCBEGPQVJBREX-UHFFFAOYSA-N
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Description

1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate is a chemical compound provided with a minimum purity of 95% . It has the CAS Registry Number 1799412-25-1, a molecular formula of C10H14N2O5, and a molecular weight of 242.23 g/mol . The oxalate salt form can enhance the stability or crystallinity of a compound, which is beneficial for handling and storage in research settings. Compounds featuring the pyridin-2-yl moiety are of significant interest in medicinal chemistry research. For instance, patented research describes complex molecules containing a pyridin-2-yl group that are potent inhibitors of Bruton's tyrosine kinase (BTK) . These inhibitors, such as acalabrutinib, are used in the treatment of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma . Furthermore, the pyridin-2-yl group is a key functional handle in synthetic chemistry, serving as a precursor for creating important scaffolds like N-(pyridin-2-yl)imidates, which can be further transformed into various N-heterocycles . This compound is intended for Research Use Only and is not designed for diagnostic or therapeutic use. Analytical data, including NMR, HPLC, and mass spectrometry, along with a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), are available to support your research and ensure quality .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-amino-3-pyridin-2-ylpropan-2-ol;oxalic acid

InChI

InChI=1S/C8H12N2O.C2H2O4/c9-6-8(11)5-7-3-1-2-4-10-7;3-1(4)2(5)6/h1-4,8,11H,5-6,9H2;(H,3,4)(H,5,6)

InChI Key

ZMCBEGPQVJBREX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(CN)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-pyridinecarboxaldehyde with nitromethane to form 2-nitro-1-(pyridin-2-yl)ethanol, which is then reduced to 1-Amino-3-(pyridin-2-yl)propan-2-ol. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its functional groups allow for diverse reactions, facilitating the construction of more complex molecular architectures. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals.

Synthesis Pathways
The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate typically involves several steps, including the formation of the pyridine ring and subsequent functionalization to introduce the amino and oxalate groups.

Medicinal Chemistry Applications

This compound exhibits notable biological activity, making it relevant in medicinal chemistry. Its potential interactions with various biological targets highlight its importance in therapeutic contexts.

Binding Studies

Interaction studies have demonstrated that this compound can bind with multiple biological targets, suggesting its utility in drug design. For instance, it has been explored as a ligand for receptors involved in neurological disorders, showcasing its potential neuroprotective properties.

Neuroprotective Properties

Research has indicated that derivatives of this compound exhibit neuroprotective effects in models of Parkinson's disease. The compound's ability to interact with dopamine receptors suggests its potential as a therapeutic agent for managing symptoms associated with neurodegenerative diseases .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound, demonstrating its effectiveness in scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing oxidative stress-related damage, which is implicated in various chronic diseases .

Mechanism of Action

The mechanism of action of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate with analogs differing in substituents, heterocycles, or functional groups:

Compound Name Molecular Formula (Base) Molecular Weight (Base) Key Substituents/Modifications Notable Differences Sources
This compound C₈H₁₂N₂O (C₁₀H₁₄N₂O₅ as oxalate) 152.19 (base); 254.23 (oxalate) Pyridin-2-yl, oxalate counterion Oxalate salt enhances solubility for drug delivery
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.19 Pyridin-3-yl, propan-1-ol chain Positional isomer (pyridine at C3 vs. C2)
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₁FN₂O 170.18 5-Fluoro substitution on pyridine Increased electronegativity affects reactivity
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl C₁₁H₁₈ClNO₃ 247.72 Phenoxy group (2,6-dimethyl), hydrochloride salt Aromatic ether vs. pyridine heterocycle
1-Amino-2-(pyridin-3-yl)propan-2-ol C₈H₁₂N₂O 152.19 Pyridin-3-yl, amino and hydroxyl on C2 Functional group positioning alters polarity
1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol C₈H₁₃N₃O 167.21 Pyrazine ring (N-containing heterocycle) Enhanced hydrogen-bonding capacity

Biological Activity

1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O5C_{10}H_{14}N_{2}O_{5} and a molecular weight of 242.23 g/mol. The compound consists of an amino group, a pyridine ring, and an oxalate moiety, which contribute to its diverse chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function.
  • π-π Interactions : The pyridine ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
  • Metal Ion Chelation : The oxalate moiety can chelate metal ions, impacting metalloproteins and enzymes.

Interaction Studies

Research indicates that this compound can bind with various biological targets, making it a valuable compound in synthetic organic chemistry and medicinal applications. Its functional groups allow for a range of interactions within biological systems, enhancing its potential as a therapeutic agent.

Case Studies

  • Proteomics Research : The compound has been utilized in proteomics research to study protein interactions and functions. This application highlights its role as a model compound in drug development studies aimed at understanding similar structures.
  • Inhibitory Activity : In studies involving related compounds, it has been shown that modifications to the amino or pyridine groups can significantly affect inhibitory activities against specific enzymes. For instance, variations in the position of the pyridine ring may lead to different biological activities, underscoring the importance of structural nuances in pharmacological efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
1-Amino-3-(benzyloxy)propan-2-ol oxalateContains a benzyloxy group instead of pyridineMore hydrophobic due to the benzyloxy group
1-Amino-3-(pyridin-3-yl)propan-2-olDifferent position of the pyridine ringMay exhibit different biological activities
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-oContains multiple pyridine ringsIncreased complexity may enhance biological activity

This table illustrates how variations in functional groups and their positions can significantly influence chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-3-(pyridin-2-yl)propan-2-ol oxalate, and how can yield be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar β-amino alcohols (e.g., 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate) were synthesized from thymol using stepwise alkylation and oxalate salt formation. Key parameters include:

  • Temperature control (room temperature for amine coupling, reflux for cyclization).
  • Use of oxalic acid for salt formation to enhance crystallinity.
  • Purification via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the pyridinyl and propanolamine backbone.
  • HPLC-MS : High-resolution mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., C11H15N2OC2H2O4C_{11}H_{15}N_2O \cdot C_2H_2O_4).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (oxalate carbonyl) .

Q. How can researchers ensure purity and quantify impurities in this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1 mL/min flow rate.
  • Reference Standards : Compare retention times with pharmacopeial impurities like pheniramine N-oxide oxalate or related pyridinyl derivatives .

Advanced Research Questions

Q. How to design pharmacological experiments to evaluate β-blocker activity in vitro and in vivo?

  • Methodological Answer :

  • In vitro : Use isolated rat uterus models to assess smooth muscle relaxation. Pre-incubate tissues with the compound (1–100 μM) and measure inhibition of agonist-induced contractions.
  • In vivo : Administer the compound (10–50 mg/kg) to mice and monitor ECG parameters (e.g., heart rate reduction) to assess cardiac β-adrenergic receptor blockade .

Q. How to resolve contradictions in solubility data across different studies?

  • Methodological Answer :

  • Salt Form : Solubility varies with counterion (e.g., oxalate vs. maleate salts). Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).
  • Temperature Dependence : Perform thermogravimetric analysis (TGA) to assess hydration/degradation effects .

Q. What strategies enhance metabolic stability while retaining bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce fluorine at the pyridine ring (e.g., 6-fluoropyridin-3-yl derivatives) to block oxidative metabolism.
  • Pro-drug Design : Convert the amino group to a tert-butyl carbamate for improved plasma stability, with enzymatic cleavage in target tissues .

Q. How to investigate oxidative degradation pathways under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 3% H2 _2O2_2 at 40°C for 24 hours. Monitor degradation products via LC-MS.
  • Mechanistic Insight : Major products include oxo-derivatives (via amino group oxidation) and pyridine N-oxide .

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